This compound can be classified under:
The synthesis of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one typically involves a multi-step process. A common method includes the reaction of 2,4-dioxo compounds with morpholine derivatives under controlled conditions.
Technical Details:
The molecular structure of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one features a pyrimidine ring substituted with an amino group at the 6-position and a morpholinomethyl group at the 5-position.
C1CN(CCO)CC1N=C(N)C(=O)C=N
.6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical Details:
These reactions often require catalysts or specific temperature and pressure conditions to optimize yield and selectivity.
The mechanism of action for 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one primarily involves its interaction with biological targets at the molecular level.
Experimental studies are required to elucidate the precise mechanisms and affinities for specific targets.
Comprehensive analyses using techniques such as NMR spectroscopy and mass spectrometry can provide further insights into the compound's properties.
6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one has several scientific uses:
This compound's diverse applications stem from its unique structural characteristics and reactivity profile, making it a valuable asset in both research and industrial contexts.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9